molecular formula C25H18BrFN6O3 B10860740 4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

Cat. No.: B10860740
M. Wt: 549.4 g/mol
InChI Key: STSCRAGBCYODMY-UHFFFAOYSA-N
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Description

YCH1899 is an orally active inhibitor of poly (ADP-ribose) polymerase, commonly known as PARP. This compound demonstrates potent inhibition of PARP1 and PARP2 with an IC50 of less than 0.001 nanomolar. It has shown significant antiproliferative efficacy against cell lines resistant to other PARP inhibitors such as Olaparib and Talazoparib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YCH1899 involves multiple steps, starting with the preparation of the core phthalazin-1(2H)-one structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of YCH1899 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

YCH1899 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

YCH1899 has a wide range of scientific research applications, including:

Mechanism of Action

YCH1899 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in DNA repair processes. By inhibiting their activity, YCH1899 induces DNA damage and apoptosis in cancer cells, particularly those with BRCA mutations. The molecular targets and pathways involved include the stabilization of PARP1-DNA complexes and the inhibition of homologous recombination repair .

Comparison with Similar Compounds

Similar Compounds

    Olaparib: Another PARP inhibitor used in the treatment of BRCA-mutated cancers.

    Talazoparib: A potent PARP inhibitor with similar applications in cancer therapy.

Uniqueness of YCH1899

YCH1899 is unique in its ability to overcome resistance to other PARP inhibitors such as Olaparib and Talazoparib. It demonstrates superior antiproliferative efficacy and favorable pharmacokinetic properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C25H18BrFN6O3

Molecular Weight

549.4 g/mol

IUPAC Name

4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C25H18BrFN6O3/c26-21-8-7-20(36-21)23-30-29-22-13-32(9-10-33(22)23)25(35)17-11-14(5-6-18(17)27)12-19-15-3-1-2-4-16(15)24(34)31-28-19/h1-8,11H,9-10,12-13H2,(H,31,34)

InChI Key

STSCRAGBCYODMY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C3=CC=C(O3)Br)CN1C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F

Origin of Product

United States

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